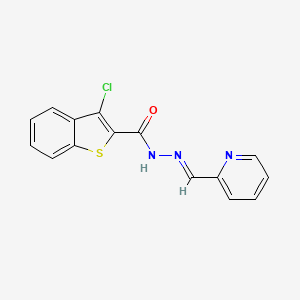

![molecular formula C17H10ClN5 B5572394 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5572394.png)

2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For example, the synthesis of 2-amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile involves intricate processes, showcasing the complexity of synthesizing such compounds (Asiri, Al-Youbi, Faidallah, & Ng, 2011).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a fused-ring system with overlapped atoms of amino, cyano, and chlorophenyl substituents. The dihedral angles and buckling owing to the ethylene linkage in the central ring are notable features (Asiri et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving pyrrolo[2,3-b]quinoxaline derivatives are diverse and can lead to various products, depending on the reactants and conditions. For instance, the treatment of 3-alkynylquinoxaline-2-carbonitriles with alkylamine or ammonia produces stable enamines and subsequent base-induced cyclization yields pyrido[3,4-b]quinoxalin-1(2H)-imines or pyrido[3,4-b]quinoxalin-1-amines (Tyaglivy, Gulevskaya, Pozharskii, & Askalepova, 2013).

Applications De Recherche Scientifique

Structural and Optical Properties : Zeyada, El-Nahass, and El-Shabaan (2016) investigated the structural and optical properties of similar quinoline derivatives in thin film form. They focused on understanding the polycrystalline nature, nanocrystallite dispersion, and optical properties like transmittance, reflectance, and absorption parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Properties : The same authors also explored the photovoltaic properties of these compounds, highlighting their potential in organic-inorganic photodiode fabrication. Their research emphasized the electrical properties and performance under illumination, offering insights into potential applications in photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis of Novel Quinoline Derivatives : Gok et al. (2014) focused on the Pfitzinger Reaction in synthesizing novel quinoline derivatives, including quinoxaline derivatives. This research contributes to the understanding of synthesis methods and potential chemical modifications for these compounds (Gok, Kasımoğulları, Cengiz, & Mert, 2014).

Dielectric Properties : Zeyada et al. (2016) also studied the dielectric properties of similar quinoline derivatives, examining their AC electrical conductivity and dielectrical properties. This research is significant for understanding the electronic behavior of these compounds in various applications (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Electrochromic Properties : Beyazyildirim et al. (2006) synthesized and characterized new conducting copolymers of dioxocino- and dithiocino-quinoxalines with bithiophene. This research highlighted their electrochromic properties, which are vital for applications in smart windows, displays, and other electrochromic devices (Beyazyildirim, Camurlu, Yilmaz, Güllü, & Toppare, 2006).

Propriétés

IUPAC Name |

2-amino-1-(4-chlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClN5/c18-10-5-7-11(8-6-10)23-16(20)12(9-19)15-17(23)22-14-4-2-1-3-13(14)21-15/h1-8H,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTZWAUBYGARCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=C(C=C4)Cl)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(4-chlorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N',N''-1,2-ethanediylidenebis[2-(2,3,6-trimethylphenoxy)acetohydrazide]](/img/structure/B5572314.png)

![methyl 4-({[4-(cyanomethyl)phenyl]amino}carbonyl)benzoate](/img/structure/B5572319.png)

![5-chloro-6-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]nicotinic acid](/img/structure/B5572322.png)

![2-{4-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B5572325.png)

![N-[4-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5572334.png)

![(1R*,3S*)-7-{[(4-chlorophenyl)thio]acetyl}-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5572337.png)

![1,3-dimethyl-6-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5572362.png)

![[1,4-bis(4-methylphenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B5572373.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5572381.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5572382.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5572392.png)

![3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5572401.png)

![2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5572417.png)